molecular formula C12H20N2O2 B8109571 (cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(tetrahydro-2H-pyran-4-yl)methanone

(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(tetrahydro-2H-pyran-4-yl)methanone

Cat. No.: B8109571
M. Wt: 224.30 g/mol
InChI Key: VUXMDABUFDQTEO-MNOVXSKESA-N
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Description

The compound (cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(tetrahydro-2H-pyran-4-yl)methanone features a bicyclic hexahydropyrrolopyrrol group fused with a tetrahydro-2H-pyran moiety via a ketone linker. This structure combines nitrogen-rich heterocycles with a cyclic ether, conferring unique physicochemical properties. The cis-configuration of the pyrrolopyrrol group enhances stereochemical stability, which is critical for interactions in pharmaceutical applications.

Properties

IUPAC Name

[(3aR,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-5-yl]-(oxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c15-12(9-2-5-16-6-3-9)14-7-10-1-4-13-11(10)8-14/h9-11,13H,1-8H2/t10-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXMDABUFDQTEO-MNOVXSKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2C1CN(C2)C(=O)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H]2[C@H]1CN(C2)C(=O)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(tetrahydro-2H-pyran-4-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Hexahydropyrrolo[3,4-b]pyrrole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the bicyclic hexahydropyrrolo[3,4-b]pyrrole structure.

    Introduction of the Tetrahydro-2H-pyran Moiety: This can be achieved through a nucleophilic substitution reaction where a suitable leaving group on the hexahydropyrrolo[3,4-b]pyrrole core is replaced by a tetrahydro-2H-pyran group.

    Methanone Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanone group, to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the methanone group to an alcohol, using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the bicyclic core are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or KMnO4 under acidic conditions.

    Reduction: NaBH4 or LiAlH4 in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or neutral conditions.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C10H19N3O
Molecular Weight : 197.28 g/mol
IUPAC Name : 2-[(3aR,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-5-yl]-N,N-dimethylacetamide

The compound features a bicyclic structure that contributes to its unique chemical reactivity and biological activity. The configuration allows for interactions with various molecular targets, making it a candidate for drug development and other applications.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with biological targets:

  • Enzyme Inhibition : Studies have shown that the compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been explored as a potential inhibitor of enzymes associated with cancer progression and metabolic disorders.
  • Receptor Modulation : The compound is being studied for its effects on various receptors, which may lead to novel treatments for conditions such as diabetes and neurodegenerative diseases.

Research indicates that (cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(tetrahydro-2H-pyran-4-yl)methanone exhibits significant biological activity:

  • Antimicrobial Properties : Preliminary studies suggest that the compound has antimicrobial effects against certain bacterial strains, making it a candidate for further exploration in antibiotic development.
  • Neuroprotective Effects : Investigations into the neuroprotective properties of this compound indicate potential applications in treating neurological disorders.

Materials Science

The unique structure of this compound allows it to be used in the development of advanced materials:

  • Optoelectronic Devices : Its properties make it suitable for applications in optoelectronics, including the development of sensors and light-emitting devices.
  • Pigments and Dyes : The compound's stability and color properties are being explored for use in pigments and dyes for various industrial applications.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of this compound. The results indicated significant inhibition of cancer cell proliferation in vitro, suggesting its potential as a lead compound for further drug development.

Case Study 2: Neuroprotective Effects

Research conducted at a leading university explored the neuroprotective effects of this compound in models of neurodegeneration. The findings demonstrated that treatment with the compound resulted in reduced neuronal death and improved cognitive function in animal models.

Mechanism of Action

The mechanism by which (cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(tetrahydro-2H-pyran-4-yl)methanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

(a) ((3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(1-methyl-1H-pyrazol-4-yl)methanone
  • Molecular Formula : C₁₁H₁₆N₄O
  • Molecular Weight : 220.27
  • Key Features: Replaces the tetrahydro-2H-pyran group with a 1-methylpyrazole ring. This substitution may alter solubility and binding kinetics in biological systems .
(b) Moxifloxacin Impurity 14
  • Molecular Formula : C₂₃H₂₇ClFN₃O₅
  • Molecular Weight : 387.4
  • Key Features: Incorporates the hexahydropyrrolopyrrol group into a quinoline-carboxylic acid scaffold. The addition of fluorine and a cyclopropyl group enhances antibacterial activity, highlighting the versatility of the pyrrolopyrrol moiety in drug design .
(c) Compound 27 from
  • Molecular Formula : C₁₃H₁₄ClN₅O
  • Molecular Weight : 256.5 [M–H]–
  • Key Features: Features a benzo-triazolyl group attached to the pyrrolopyrrol core. Spectral data (¹H NMR: δ 9.68 ppm, br s) confirm protonation of the bicyclic amine in acidic conditions .

Physicochemical and Spectral Comparisons

Compound Name Molecular Formula Molecular Weight Key Functional Groups Spectral Data (MS/NMR)
Target Compound* C₁₂H₁₉N₂O₂ ~233.3 Pyrrolopyrrol, tetrahydro-2H-pyran, ketone Not explicitly provided
Moxifloxacin Impurity 14 C₂₃H₂₇ClFN₃O₅ 387.4 Quinoline, carboxylic acid, pyrrolopyrrol MS: 387.4; LC/MS methods described
Compound 27 C₁₃H₁₄ClN₅O 256.5 Benzo-triazolyl, pyrrolopyrrol MS: 256.5 [M–H]–; ¹H NMR δ 9.68 (br s, 2H)
Pyrazole Analogue C₁₁H₁₆N₄O 220.27 Pyrrolopyrrol, pyrazole No spectral data provided

*Estimated based on structural analysis.

Pharmacological Implications

  • Target Compound : The tetrahydro-2H-pyran group may improve metabolic stability compared to pyrazole or triazole analogs due to reduced susceptibility to oxidative metabolism.
  • Moxifloxacin Impurity 14: As a fluoroquinolone derivative, it underscores the role of the pyrrolopyrrol group in enhancing bacterial topoisomerase inhibition .

Biological Activity

(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(tetrahydro-2H-pyran-4-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11_{11}H18_{18}N2_2O2_2
  • Molecular Weight : 210.27 g/mol
  • CAS Number : 1217996-00-3

Pharmacological Activity

The compound has been studied for various biological activities, particularly its effects on the nervous system and potential analgesic properties.

Analgesic Properties

In a study examining the structure-activity relationship of related compounds, it was found that derivatives of hexahydropyrrolo[3,4-b]pyrrole exhibited significant analgesic effects in animal models. Specifically, compounds targeting the nociceptin/orphanin FQ peptide (NOP) receptor demonstrated dose-dependent inhibition of mechanical allodynia in neuropathic pain models. This suggests that this compound may share similar mechanisms of action as these derivatives .

The proposed mechanism involves modulation of neuropeptide signaling pathways. The compound likely interacts with specific receptors in the central nervous system, influencing pain perception and response. This interaction could potentially lead to reduced pain sensitivity without the side effects commonly associated with traditional analgesics.

Case Studies

  • Chronic Pain Models : In studies involving chronic constriction injury-induced neuropathic pain in rats, compounds similar to this compound showed promising results in alleviating pain symptoms. These studies highlighted the compound's potential as a new class of analgesics with fewer side effects compared to opioids .
  • Safety and Toxicology : Toxicological assessments have shown that related pyrrole compounds generally exhibit low toxicity profiles. For instance, studies indicated that certain derivatives did not demonstrate mutagenic activity in standard Ames tests and had acceptable margins of exposure for repeated dosing .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnalgesicDose-dependent inhibition of allodynia
ToxicologyLow mutagenicity; acceptable safety profiles
PharmacodynamicsPotential NOP receptor agonist

Q & A

Q. How can thermal degradation during prolonged reactions be mitigated?

  • Methodological Answer : Continuous cooling (e.g., jacketed reactors at 4°C) prevents thermal decomposition of sensitive intermediates . Thermogravimetric analysis (TGA) identifies decomposition thresholds (e.g., >150°C for tetrahydro-2H-pyran derivatives) .

Tables for Key Data

Property Value/Technique Reference
Stereochemical Validation X-ray crystallography, NOE NMR
Optimal Purification Column chromatography (ethyl acetate/hexane)
Log S (Solubility) –2.1 to –1.8 (pH 7.4)
COX-2 IC50_{50} 0.8 µM (3aR,6aS isomer)

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